Lipophilicity Enhancement: LogP Comparison with 2,3-Dimethyl-1,8-naphthyridine
The introduction of two trifluoromethyl groups substantially elevates the compound's lipophilicity. The target compound exhibits a calculated LogP of 3.62 [1]. In contrast, the structurally analogous 2,3-dimethyl-1,8-naphthyridine has a calculated LogP of 2.25 . This increase of +1.37 LogP units is directly attributable to the fluorinated substituents.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.62 |
| Comparator Or Baseline | 2,3-dimethyl-1,8-naphthyridine (LogP 2.25) |
| Quantified Difference | +1.37 LogP units |
| Conditions | Calculated partition coefficient (LogP); ChemSrc database values [1] |
Why This Matters
Higher LogP is a critical parameter for predicting membrane permeability and bioavailability, making this compound a distinct starting point for CNS-penetrant or cell-active probe design where increased hydrophobicity is desired.
- [1] ChemSrc. 2,3-Bis(trifluoromethyl)-1,8-naphthyridine. Physical and Chemical Properties. Accessed April 2026. View Source
